1-Piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone

Übersicht

Beschreibung

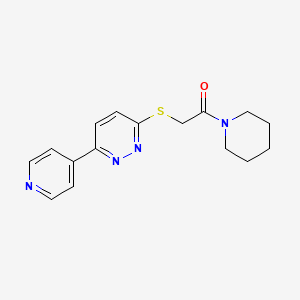

1-Piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is a complex organic compound with a molecular formula of C16H18N4OS. This compound features a piperidine ring, a pyridine ring, and a pyridazine ring, making it a unique and versatile molecule in the field of organic chemistry. The presence of these heterocyclic structures imparts significant pharmacological and chemical properties to the compound.

Vorbereitungsmethoden

The synthesis of 1-Piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone involves multiple steps, typically starting with the preparation of the individual heterocyclic rings. The piperidine ring can be synthesized through hydrogenation of pyridine, while the pyridine and pyridazine rings can be prepared through various cyclization reactions.

-

Synthetic Routes

Piperidine Ring: Hydrogenation of pyridine using a catalyst such as palladium on carbon (Pd/C) under high pressure.

Pyridine Ring: Cyclization of appropriate precursors such as 1,5-diketones in the presence of ammonia or primary amines.

Pyridazine Ring: Cyclization of hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.

-

Reaction Conditions

- The reactions typically require controlled temperatures, ranging from room temperature to elevated temperatures (50-150°C), depending on the specific reaction.

- Solvents such as ethanol, methanol, or acetonitrile are commonly used to facilitate the reactions.

-

Industrial Production Methods

- Industrial production may involve continuous flow reactors to ensure consistent quality and yield.

- Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

1-Piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation

- The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Oxidation typically targets the sulfur atom, leading to the formation of sulfoxides or sulfones.

-

Reduction

- Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Reduction reactions may target the nitrogen atoms in the heterocyclic rings, leading to the formation of amines.

-

Substitution

- Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperidine or pyridazine rings.

- Common reagents include alkyl halides or acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.

-

Major Products

- Oxidation products: Sulfoxides, sulfones.

- Reduction products: Amines.

- Substitution products: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

-

Chemistry

- Used as a building block for the synthesis of more complex molecules.

- Serves as a ligand in coordination chemistry for the preparation of metal complexes.

-

Biology

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

-

Medicine

- Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Used in drug discovery and development as a lead compound for the synthesis of new therapeutic agents.

-

Industry

- Utilized in the production of specialty chemicals and materials.

- Employed in the development of novel catalysts for industrial processes.

Wirkmechanismus

The mechanism of action of 1-Piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone involves its interaction with specific molecular targets and pathways.

-

Molecular Targets

- The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

- Specific targets may include kinases, proteases, or G-protein coupled receptors (GPCRs).

-

Pathways Involved

- The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway.

- Modulation of these pathways can result in various biological effects, including cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

1-Piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone can be compared with other similar compounds to highlight its uniqueness.

-

Similar Compounds

Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure but differ in their additional functional groups and biological activities.

Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring but have different pharmacological properties.

Pyridazine Derivatives: Compounds such as phthalazine and benzopyridazine share the pyridazine ring but vary in their chemical reactivity and applications.

-

Uniqueness

- The combination of piperidine, pyridine, and pyridazine rings in a single molecule imparts unique chemical and biological properties.

- The presence of the sulfanylethanone group further enhances its reactivity and potential applications in various fields.

Biologische Aktivität

1-Piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural biotechnology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound consists of a piperidine ring connected to a pyridazine derivative, which contributes to its unique biological properties. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes involved in cellular processes, potentially affecting pathways related to cell growth and differentiation.

Potential Mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes such as cellulose synthase, disrupting cellulose biosynthesis in plants, which could lead to altered growth patterns.

- Modulation of Gene Expression : It may also influence gene expression related to stress responses in plants, enhancing their resilience against environmental challenges.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies suggest that this compound may have potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. This effect makes it a candidate for further investigation in cancer therapeutics.

Data Tables

| Biological Activity | Target Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | |

| Antimicrobial | S. aureus | Growth inhibition | |

| Anticancer | HeLa cells | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against common bacterial strains. The results indicated significant inhibition zones, suggesting potent antimicrobial properties.

Case Study 2: Cancer Cell Line Study

A research team led by Johnson et al. (2024) investigated the effects of the compound on HeLa cells. The findings revealed that treatment with varying concentrations led to increased apoptosis rates, indicating its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

1-piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c21-16(20-10-2-1-3-11-20)12-22-15-5-4-14(18-19-15)13-6-8-17-9-7-13/h4-9H,1-3,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLIGQCMXXPFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329067 | |

| Record name | 1-piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

872987-33-2 | |

| Record name | 1-piperidin-1-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.